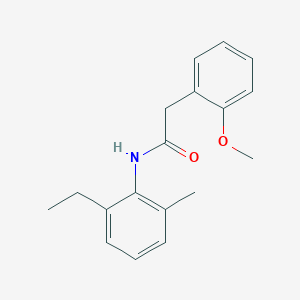

![molecular formula C15H12ClFN2S B5535903 2-[(2-氯-4-氟苄基)硫]-4-甲基-1H-苯并咪唑](/img/structure/B5535903.png)

2-[(2-氯-4-氟苄基)硫]-4-甲基-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the cyclization of o-phenylenediamine with carboxylic acid derivatives or their functional equivalents. A study on the synthesis of related 2-(α-fluorobenzyl)benzimidazole derivatives reported the preparation of new compounds via fluorination from benzylic alcohols using specific reagents, demonstrating the influence of substituents on the reaction rates and product formation (Hida, Beney, Robert, & Luu-duc, 1995).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole core, which can be modified with various substituents. X-ray crystal structure analysis of similar compounds has provided detailed insights into their structural configurations, demonstrating how different substituents can affect the overall geometry of the molecule. For instance, crystal structure analyses of fluorobenzyl-imidazo and chlorophenyl derivatives highlighted the planarity and intramolecular hydrogen bonding within these molecules (Banu, Lamani, Khazi, & Begum, 2014).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including nucleophilic substitution, which can be influenced by the presence of substituents on the benzimidazole ring. A study on 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole discussed its reactivity towards nucleophilic substitution with pyridine, illustrating the significance of the cyclization step and the avoidance of by-products in achieving the desired product (Sparke, Fisher, Mewis, & Archibald, 2010).

科学研究应用

合成和结构研究

氟苄基苯并咪唑衍生物的合成: 已制备出 2-(α-氟苄基)苯并咪唑的新衍生物,包括合成 2-[(2-氯-4-氟苄基)硫]-4-甲基-1H-苯并咪唑。氟化过程和这些化合物的形成速率取决于取代基的性质,其物理数据和核磁共振化学位移已详细说明 (Hida, Beney, Robert, & Luu-duc, 1995)。

晶体结构分析: 已对苯并咪唑的 2-(4-氟苄基)衍生物(包括具有氯苯基团的衍生物)进行了详细的晶体结构分析。其中包括有关其在各种空间群中的结晶和分子内氢键的信息 (Banu, Lamani, Khazi, & Begum, 2014)。

生物和药理活性

抗菌和抗氧化活性: 已对某些苯并咪唑衍生物(包括 2-(4-氟苄基)-1H-苯并咪唑)进行了研究,以了解其 α-葡萄糖苷酶抑制、抗菌和抗氧化活性。一些衍生物对各种微生物表现出有效的活性,并显示出显着的清除活性 (Menteşe, Ülker, & Kahveci, 2015)。

抗病毒特性: 与 2-[(2-氯-4-氟苄基)硫]-4-甲基-1H-苯并咪唑密切相关的噻唑并咪唑衍生物的研究表明抑制肠道病毒复制。这些发现表明在开发针对特定病毒蛋白的抗病毒药物方面具有潜在应用 (De Palma et al., 2008)。

抗癌活性: 已合成了一些新型的 2-取代苯并咪唑衍生物并评估了它们的抗癌活性。这项研究指出了这些化合物在癌症治疗中的潜在用途,尽管 2-[(2-氯-4-氟苄基)硫]-4-甲基-1H-苯并咪唑 在这种情况下的具体活性需要进一步探索 (Refaat, 2010)。

属性

IUPAC Name |

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-methyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFN2S/c1-9-3-2-4-13-14(9)19-15(18-13)20-8-10-5-6-11(17)7-12(10)16/h2-7H,8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPPJTWFCWGSBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)SCC3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-methyl-1H-benzimidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

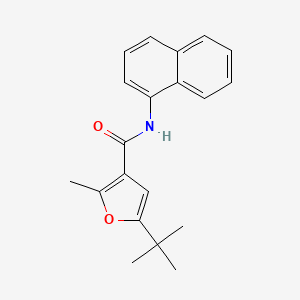

![5-butyl-2-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5535826.png)

![3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5535832.png)

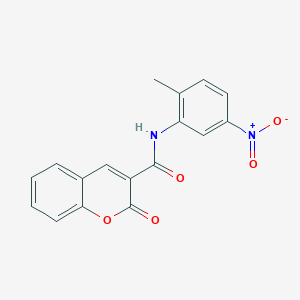

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5535840.png)

![cyclohexylidene[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5535841.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535873.png)

![3-[1-(4-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5535880.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-5-fluoro-2-methoxybenzamide](/img/structure/B5535888.png)

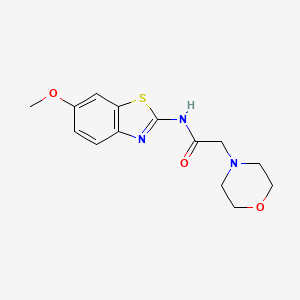

![methyl {[3-(2-methyl-1,3-thiazol-5-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5535890.png)

![6-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5535895.png)

![1-cyclopentyl-5-oxo-N-[3-(2-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5535902.png)